![molecular formula C19H19ClN2O4 B2540821 5-氯-N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶氮杂卓-8-基)-2-甲氧基苯甲酰胺 CAS No. 921527-37-9](/img/structure/B2540821.png)
5-氯-N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶氮杂卓-8-基)-2-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.82. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
受体结合亲和力和拮抗活性
化合物5-氯-N-(3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶氮杂卓-8-基)-2-甲氧基苯甲酰胺及其衍生物已探索了它们对血清素-3 (5-HT3) 受体的结合亲和力。对这些化合物的构效关系的研究导致了有效的 5-HT3 受体拮抗剂的鉴定。例如,通过引入 3-二甲基氨基取代基来修饰已知的 5-HT3 受体拮抗剂阿扎司琼,得到效力增强的化合物。值得注意的是,合成的化合物之一对 5-HT3 受体表现出高亲和力,并且对大鼠的冯·贝佐尔德-贾里施反射具有强大的拮抗活性,表明其在与 5-HT3 受体通路相关的治疗应用中具有潜力 (Kuroita, Sakamori, & Kawakita, 1996).
抗惊厥药效团
研究还扩展到合成和评估 4-氯-N-(2-(取代苯基)-4-氧代噻唑烷-3-基)-2-苯氧基苯甲酰胺衍生物作为抗惊厥剂。这些化合物结合了 4-噻唑烷酮环作为抗惊厥药效团,在电休克和戊四氮唑诱导的致命惊厥模型中显示出相当大的活性。其中一种化合物表现出显着的镇静催眠活性,而不会损害学习和记忆,这表明苯二氮卓受体参与了它的药理特性。这为癫痫和相关疾病的新型治疗剂的开发开辟了潜在的应用 (Faizi et al., 2017).
杀菌剂候选物
(E)-5-(甲氧基亚氨基)-3,5-二氢苯并[e][1,2]恶氮杂卓-4(1H)-酮类似物的合成揭示了对各种植物病原真菌具有中等到高杀菌活性的化合物,表明它们作为杀菌剂候选物在作物保护中的潜力。其中一些化合物显示出与市售杀菌剂相当的活性,突出了它们在农业应用中的潜力 (Yang et al., 2017).
属性
IUPAC Name |
5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-19(2)10-26-16-9-12(5-6-14(16)22-18(19)24)21-17(23)13-8-11(20)4-7-15(13)25-3/h4-9H,10H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJCEGHNVWUYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。